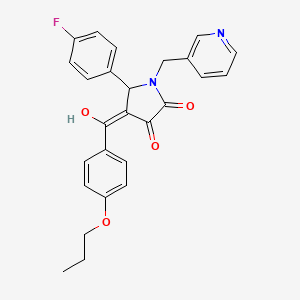![molecular formula C20H17ClN2O3 B5417053 2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5417053.png)
2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of CPOP is not yet fully understood. However, researchers have found that CPOP interacts with various biological molecules, including enzymes and receptors, which can lead to changes in cellular function. These changes can then be studied to gain a better understanding of various biological processes.
Biochemical and Physiological Effects:
CPOP has been shown to have a wide range of biochemical and physiological effects. For example, CPOP has been found to inhibit the activity of certain enzymes, which can have a significant impact on cellular function. Additionally, CPOP has been shown to modulate the activity of various receptors, which can affect neurotransmitter signaling and other physiological processes.
実験室実験の利点と制限
One of the primary advantages of using CPOP in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. Additionally, CPOP is relatively easy to synthesize and can be purified to a high degree of purity. However, there are also limitations to using CPOP in lab experiments. For example, CPOP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on CPOP. Some possible areas of research include:
1. Further studies on the mechanism of action of CPOP to gain a better understanding of how it interacts with various biological molecules.
2. Development of new methods for synthesizing and purifying CPOP to improve its use in lab experiments.
3. Exploration of the potential therapeutic applications of CPOP, including its use as a drug target or as a tool for drug discovery.
4. Investigation of the potential toxic effects of CPOP at different concentrations to better understand its limitations in lab experiments.
Conclusion:
In summary, CPOP is a valuable tool for studying various biological processes and has potential applications in drug discovery and other areas of research. While there are limitations to using CPOP in lab experiments, ongoing research is exploring ways to overcome these limitations and to further our understanding of this unique compound.
合成法
The synthesis of CPOP is a complex process that involves several steps. One of the most common methods used to synthesize CPOP is through the reaction of 4-chloroaniline and 5-phenyl-1,3-oxazole-4-carboxylic acid in the presence of a catalyst. This reaction results in the formation of CPOP, which can then be purified and used for various research applications.
科学的研究の応用
CPOP has been extensively studied for its potential applications in scientific research. One of the primary applications of CPOP is in the field of drug discovery. Researchers have found that CPOP can be used as a tool to identify new drug targets and to develop more effective treatments for various diseases.
特性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(5-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-6-14(7-9-16)17-12-23(10-11-25-17)20(24)18-19(26-13-22-18)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNBGLQOFQICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(OC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416982.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5416986.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)

![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5417023.png)
![1-allyl-4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5417024.png)
![N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)

![3-(4-butoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5417054.png)
![1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
![6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5417058.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B5417065.png)